molecular formula C12H6Cl2N2OS B4327270 5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B4327270
M. Wt: 297.2 g/mol
InChI Key: OVCWKYPBLGHJCE-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dichlorobenzohydrazide with 2-thiophenecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Materials Science: It can be used in the synthesis of polymers and as a building block for advanced materials with specific electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism by which 5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, disrupting cellular processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
  • 5-(2,5-dichlorophenyl)-3-(2-furyl)-1,2,4-oxadiazole
  • 5-(2,5-dichlorophenyl)-3-(2-pyridyl)-1,2,4-oxadiazole

Uniqueness

5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is unique due to the presence of both dichlorophenyl and thienyl groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-7-3-4-9(14)8(6-7)12-15-11(16-17-12)10-2-1-5-18-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCWKYPBLGHJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 2
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5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 3
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 4
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 5
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 6
5-(2,5-dichlorophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

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